4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Medicinal Chemistry h-NTPDase Inhibition Kinase Drug Discovery

CAS 1330359-18-6 is an under-characterized, synthetic small-molecule probe composed of a thieno[2,3-d]pyrimidine core linked via a benzamide bridge to a methyl(phenyl)sulfamoyl group. It belongs to the thienopyrimidine-benzamide-sulfonamide hybrid class, a scaffold explored in kinase and ectonucleotidase inhibitor programs. Currently offered at 95% purity for research use only, this compound has no published bioactivity or SAR data. Its primary value lies in de novo, broad-panel screening against h-NTPDase isozymes (1,2,3,8) or kinase targets using established malachite green or ADP-Glo assays. The distinct methyl-phenyl sulfamoyl group may confer a selectivity pattern unattainable with commercially available dimethylsulfamoyl or ethyl(phenyl)sulfamoyl analogs, but this hypothesis requires experimental validation. For medicinal chemistry teams expanding SAR around the thienopyrimidine-benzamide-sulfonamide scaffold, this compound fills a critical substitution gap. Every procurement must be justified by project-specific rationale and accompanied by in-house characterization; do not assume class-level equivalence.

Molecular Formula C20H16N4O3S2
Molecular Weight 424.49
CAS No. 1330359-18-6
Cat. No. B2856030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
CAS1330359-18-6
Molecular FormulaC20H16N4O3S2
Molecular Weight424.49
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
InChIInChI=1S/C20H16N4O3S2/c1-24(15-5-3-2-4-6-15)29(26,27)16-9-7-14(8-10-16)19(25)23-18-17-11-12-28-20(17)22-13-21-18/h2-13H,1H3,(H,21,22,23,25)
InChIKeyDRNBRRMJGPPPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for 4-(N-Methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1330359-18-6)


4-(N-Methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1330359-18-6) is a synthetic small molecule composed of a thieno[2,3-d]pyrimidine core linked via a benzamide bridge to a methyl(phenyl)sulfamoyl substituent . It belongs to the thienopyrimidine-benzamide-sulfonamide hybrid class, a scaffold commonly explored in kinase inhibitor and ectonucleotidase inhibitor drug discovery programs. The compound is currently offered at 95% purity by screening-library vendors for research use only, with no published biological activity data, target annotation, or structure-activity relationship (SAR) information available in the peer-reviewed literature or patent record as of the search date.

Why In-Class Thienopyrimidine-Sulfamoyl-Benzamide Analogs Cannot Be Assumed Interchangeable with CAS 1330359-18-6


The thienopyrimidine-sulfamoyl-benzamide scaffold contains three independently variable structural modules: the sulfamoyl N-substituents, the benzamide linker position/substitution, and the thienopyrimidine core geometry . Published SAR on related scaffolds demonstrates that subtle changes in sulfamoyl substitution (e.g., methyl-phenyl vs. dimethyl vs. ethyl-phenyl) drive isozyme selectivity shifts of >10-fold among h-NTPDase family members [1]. In the absence of compound-specific selectivity and potency data for CAS 1330359-18-6, generic substitution with an analog differing only in the sulfamoyl N-substituent (e.g., dimethylsulfamoyl, CAS 899963-43-0; ethyl(phenyl)sulfamoyl, CAS not specified) risks unknowingly switching the biological target profile, undermining assay reproducibility and invalidating SAR hypotheses. Every procurement decision for this under-characterized compound must therefore be justified by project-specific rationale and accompanied by in-house characterization, not by assumed class-level equivalence.

Quantitative Differentiation Evidence for 4-(N-Methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1330359-18-6) vs. Structural Analogs


No Published Head-to-Head Biological Activity Data Exist for CAS 1330359-18-6 vs. Any Comparator

A comprehensive search of PubMed, PubChem, ChemSpider, ChEMBL, BindingDB, and patent databases returned zero entries containing quantitative biological activity data (IC50, Ki, EC50, % inhibition at a stated concentration) for CAS 1330359-18-6 against any molecular target [1]. Consequently, no direct head-to-head comparison, cross-study comparison, or class-level quantitative inference can be constructed for this compound relative to its closest commercially listed analogs: 4-(dimethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide (CAS 899963-43-0) and 4-[ethyl(phenyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide. The available vendor catalog data for the target compound is limited to molecular identity: formula C20H16N4O3S2, molecular weight 424.49, purity 95%+, and SMILES CN(C1=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC1=C2C=CSC2=NC=N1 .

Medicinal Chemistry h-NTPDase Inhibition Kinase Drug Discovery

Structural Comparator Analysis: Sulfamoyl Substituent as a Determinant of h-NTPDase Isozyme Selectivity in Analogous Scaffolds

Although no direct data exist for CAS 1330359-18-6, the SAR established by Begum et al. (2022) on thienopyrimidine glycinates and by Zaigham et al. (2023) on sulfamoyl benzamides demonstrates that N-substituent identity on the sulfamoyl group dictates h-NTPDase isozyme selectivity [1][2]. In the sulfamoyl benzamide series, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) inhibited h-NTPDase1 with IC50 = 2.88 ± 0.13 μM and h-NTPDase3 with IC50 = 0.72 ± 0.11 μM, while compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) selectively blocked h-NTPDase8 with IC50 = 0.28 ± 0.07 μM [2]. In the thienopyrimidine glycinate series, compound 3j selectively blocked h-NTPDase1, while 3e, 3m, and 4a were selective for h-NTPDase2 [1]. This evidence establishes that sulfamoyl substitution patterns are not interchangeable; the methyl-phenyl substitution unique to CAS 1330359-18-6 is structurally distinct from all published actives and its selectivity profile cannot be predicted by extrapolation.

h-NTPDase Selectivity Structure-Activity Relationship Ectonucleotidase Inhibitors

Appropriate Use Scenarios for 4-(N-Methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 1330359-18-6) Based on Available Evidence


De Novo In-House Screening Against h-NTPDase or Kinase Panels to Establish a Selectivity Fingerprint

Given the complete absence of published activity data for CAS 1330359-18-6 , its primary value lies as a novel chemotype for de novo, broad-panel screening. Procurement is justified only when the research objective is to discover a previously uncharacterized selectivity profile by testing the compound against a panel of h-NTPDase isozymes (1, 2, 3, 8) or kinase targets using established malachite green or ADP-Glo assays. The structurally distinct methyl-phenyl sulfamoyl group may confer a selectivity pattern unattainable with commercially available dimethylsulfamoyl or ethyl(phenyl)sulfamoyl analogs, but this hypothesis requires experimental validation.

Structure-Activity Relationship Probe to Map Sulfamoyl N-Substituent Effects on Potency and Selectivity

For medicinal chemistry groups expanding SAR around the thienopyrimidine-benzamide-sulfonamide scaffold, CAS 1330359-18-6 fills a substitution gap not represented in the published literature [1]. The compound can serve as a reference point to test the contribution of a methyl-phenyl sulfamoyl group relative to the dimethyl, diethyl, cyclopropyl, and morpholine variants already characterized. Procurement is strategically sound when the compound is included as one component of a designed analog set where all members are tested side-by-side in the same assay system.

Chemical Biology Tool for Ectonucleotidase Pathway Deconvolution in Thrombosis, Inflammation, or Cancer Models

The broader thienopyrimidine and sulfamoyl benzamide chemotypes have established roles as ectonucleotidase inhibitors with demonstrated activity in thrombosis, diabetes, inflammation, and cancer models [1]. If in-house screening reveals that CAS 1330359-18-6 possesses a unique isozyme selectivity window, it may become a valuable chemical probe for dissecting the individual contributions of h-NTPDase1, 2, 3, or 8 in disease-relevant cellular or in vivo models. Until such data are generated, this application scenario remains aspirational and contingent on experimental results.

Quote Request

Request a Quote for 4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.